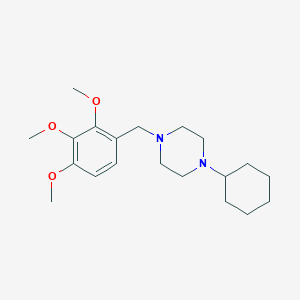![molecular formula C24H21N3O2S B5752972 2-{[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5752972.png)
2-{[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BPTES and belongs to the class of triazole derivatives. BPTES has been found to be a potent inhibitor of glutaminase, an enzyme that plays a critical role in cancer cell metabolism.
Mechanism of Action
BPTES inhibits glutaminase by binding to the active site of the enzyme. Glutaminase catalyzes the conversion of glutamine to glutamate, which is an important source of energy for cancer cells. By inhibiting glutaminase, BPTES deprives cancer cells of this energy source, leading to their death.
Biochemical and physiological effects:
BPTES has been found to be a potent inhibitor of glutaminase, with an IC50 value of 0.5 μM. BPTES has also been found to be selective for cancer cells, with little or no effect on normal cells. BPTES has been found to induce apoptosis in cancer cells, leading to their death. BPTES has also been found to inhibit the growth of tumors in animal models.
Advantages and Limitations for Lab Experiments
BPTES has several advantages as a tool for scientific research. It is a potent inhibitor of glutaminase, with high selectivity for cancer cells. BPTES has also been found to be effective in inhibiting the growth of tumors in animal models. However, there are some limitations to the use of BPTES in lab experiments. BPTES has poor solubility in water, which can make it difficult to work with. BPTES is also unstable in solution and can degrade over time.
Future Directions
There are several future directions for research on BPTES. One area of research is the development of more potent and selective inhibitors of glutaminase. Another area of research is the identification of biomarkers that can predict the response of cancer cells to BPTES. Finally, there is a need for more studies on the pharmacokinetics and toxicity of BPTES, which will be important for its eventual use in clinical trials.
Conclusion:
In conclusion, BPTES is a potent inhibitor of glutaminase that has potential applications in cancer research. BPTES has been found to induce cell death in cancer cells and inhibit the growth of tumors in animal models. BPTES has several advantages as a tool for scientific research, but there are also some limitations to its use. Further research is needed to fully understand the potential of BPTES as a therapeutic agent for cancer.
Synthesis Methods
The synthesis of BPTES involves the reaction of 4-(4-methoxyphenyl)-5-(phenylthio)-4H-1,2,4-triazole with benzyl chloride in the presence of a base. The reaction proceeds via nucleophilic substitution of the thiol group with benzyl chloride. The resulting product is then purified using column chromatography to obtain pure BPTES.
Scientific Research Applications
BPTES has been extensively studied for its potential applications in cancer research. Glutaminase is an enzyme that plays a crucial role in the metabolism of cancer cells. By inhibiting glutaminase, BPTES has been found to induce cell death in cancer cells. BPTES has also been found to be effective in inhibiting the growth of tumors in animal models.
properties
IUPAC Name |
2-[[5-benzyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-29-21-14-12-20(13-15-21)27-23(16-18-8-4-2-5-9-18)25-26-24(27)30-17-22(28)19-10-6-3-7-11-19/h2-15H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPXVZVJWYJBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(2-phenylethyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5752892.png)

![methyl 4-{[(4-bromophenyl)thio]methyl}benzoate](/img/structure/B5752901.png)
![N-[2-(2-methoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B5752906.png)


![1-[(5-bromo-3-pyridinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5752928.png)

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5752943.png)

![2-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5752976.png)
![2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5752981.png)
![2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5752983.png)
![N-(3-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5752990.png)